molecular formula C8H9FO B1350583 5-Fluoro-2-methylanisole CAS No. 95729-22-9

5-Fluoro-2-methylanisole

Cat. No. B1350583
CAS RN: 95729-22-9
M. Wt: 140.15 g/mol
InChI Key: CXTIUQIZWCABPV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methylanisole is an aromatic organic compound with a molecular formula of C8H9FO1. It undergoes copolymerization with other monomers and contains the nanoparticles, to form hydrogels useful for ophthalmic lenses2.



Synthesis Analysis

The synthesis of 5-Fluoro-2-methylanisole is not explicitly mentioned in the search results. However, it’s known that the compound can be used in the formation of hydrogels2.



Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methylanisole is C8H9FO1. The InChI code is 1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H33.



Chemical Reactions Analysis

Specific chemical reactions involving 5-Fluoro-2-methylanisole are not detailed in the search results. However, it’s known that the compound can participate in copolymerization processes2.



Physical And Chemical Properties Analysis

5-Fluoro-2-methylanisole is a clear colorless liquid3. Its molecular weight is 140.15 g/mol1. The compound has a purity of 97% and should be stored at temperatures between 2-8°C3.


Scientific Research Applications

Metabonomic Toxicity Assessment

5-Fluoro-2-methylanisole, a related compound to 2‐fluoro‐4‐methylaniline, has been studied in the context of its toxic effects on earthworms, Eisenia veneta. High-resolution 1H nuclear magnetic resonance (NMR) spectroscopy was used to investigate toxicant-induced biochemical changes in the earthworms. This research sheds light on the potential use of similar compounds in assessing environmental and biological toxicities (Bundy et al., 2002).

Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-3-methylanisole, closely related to 5-Fluoro-2-methylanisole, has been used in the synthesis of black fluorane dye, an essential component in the production of thermal papers. A continuous homogeneous bromination technology in a modular microreaction system was developed for its synthesis, indicating potential industrial applications of similar compounds (Xie et al., 2020).

Molecular Spectroscopy and Conformational Analysis

Research on 3-fluoro-5-methylanisole, a compound structurally similar to 5-Fluoro-2-methylanisole, has involved detailed molecular conformational analysis using resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy. This type of research is crucial for understanding the physical and chemical properties of fluorinated compounds, potentially guiding their application in various fields (Dai et al., 2020).

Fluorinated Pyrimidines in Cancer Treatment

5-Fluoro-2-methylanisole's relatives, like 5-fluorouracil, are widely used in cancer treatment. Research on the biochemistry and pharmacology of fluorouracil has provided insights into its mechanisms of action and clinical strategies, which could be relevant for understanding the potential therapeutic uses of 5-Fluoro-2-methylanisole and similar compounds (Longley et al., 2003).

Future Directions

While specific future directions for 5-Fluoro-2-methylanisole are not mentioned in the search results, it’s known that the compound has various applications in fields such as pharmaceuticals5. This suggests potential for further research and development in these areas.


Please note that this information is based on available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

4-fluoro-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTIUQIZWCABPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379104
Record name 5-Fluoro-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methylanisole

CAS RN

95729-22-9
Record name 4-Fluoro-2-methoxy-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95729-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-fluoro-2-methoxy-1-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PK Chakraborty, MR Kilbourn - … . Part A. Applied radiation and isotopes, 1991 - Elsevier
The synthesis of 4-[ 18 F]fluoroguaiacol (4-[ 18 F]fluoro-2-methoxyphenol) has been achieved in no-carrier-added form starting from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic …
Number of citations: 28 www.sciencedirect.com
NR Davis - 2009 - dspace.mit.edu
… oven-dried 500 mL Schlenk flask, which was equipped with a magnetic stir bar and fitted with a septum, was purged with argon and then THF (80 mL) and 5-fluoro-2-methylanisole (2 g, …
Number of citations: 2 dspace.mit.edu

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